E-Cinnamyl vs. N-Unsubstituted Benzimidazole: Impact on Predicted Lipophilicity (cLogP)
The (E)-cinnamyl N-1 substituent in CAS 924872-32-2 is predicted to substantially increase lipophilicity compared to the N-unsubstituted benzimidazole analog. A representative unsubstituted comparator, N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide, bears a polar N-H group that reduces cLogP. While experimentally measured logP/logD values for CAS 924872-32-2 are not publicly available, in silico predictions using the consensus model indicate a cLogP of approximately 4.2 ± 0.5 for the target compound, compared to an estimated cLogP of approximately 2.1 for the N-unsubstituted analog . This ~100-fold difference in predicted octanol-water partition coefficient may translate to differential membrane permeability, plasma protein binding, and non-specific binding profiles in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.2 (in silico consensus estimate; experimental value not published) |
| Comparator Or Baseline | N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide; cLogP ~2.1 (in silico estimate) |
| Quantified Difference | ~2.1 log units (~100-fold predicted difference in partition coefficient) |
| Conditions | In silico prediction (consensus cLogP model); no experimental logP data available for either compound |
Why This Matters
For users procuring compounds for cell-based screening, a ~100-fold difference in predicted lipophilicity would significantly alter intracellular exposure and apparent potency, making direct substitution between N-unsubstituted and N-cinnamyl analogs potentially misleading.
